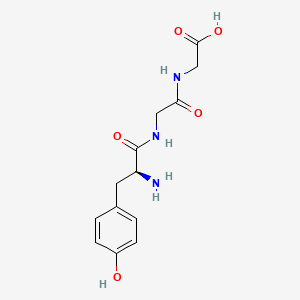

Tyrosyl-glycyl-glycin

Übersicht

Beschreibung

IMREG-1 is a low molecular weight subfraction derived from human leukocyte dialysates. It has been shown to enhance cell-mediated immunity and is under clinical evaluation as an immunosupportive agent in patients with AIDS-related complex . The compound contains immunologically active peptides, such as tyrosylglycine and tyrosylglycylglycine, which have been demonstrated to affect the immune system .

Wissenschaftliche Forschungsanwendungen

IMREG-1 wurde umfassend auf seine immunmodulatorischen Eigenschaften untersucht. Es hat gezeigt, dass es die zellvermittelte Immunität verbessern kann, insbesondere bei Patienten mit AIDS-assoziiertem Komplex . Es wurde berichtet, dass die Verbindung verzögerte Überempfindlichkeitsreaktionen beschleunigt und verstärkt, die Produktion von Lymphokinen erhöht und die Immunantwort auf Erinnerungsantigene verbessert . Darüber hinaus wurde IMREG-1 auf sein Potenzial zur Behandlung von chronischer mukutaner Candidiasis und anderen Immundefekten untersucht .

Wirkmechanismus

Der Wirkmechanismus von IMREG-1 beruht auf seiner Fähigkeit, die zellvermittelte Immunität zu verbessern. Die Verbindung enthält Peptide wie Tyrosylglycin und Tyrosylglycylglycin, die für ihre immunologische Aktivität verantwortlich sind . Diese Peptide verstärken die verzögerte Überempfindlichkeitsreaktion und erhöhen die Produktion von Lymphokinen als Reaktion auf Antigen- oder Mitogen-Stimulation . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Aktivierung von T-Helferzellen und die Produktion von Zytokinen wie Interleukin-2 und Gamma-Interferon .

Wirkmechanismus

Target of Action

It is known that tyrosine, a component of tyr-gly-gly, is a primary target for protein oxidation, which plays an essential role in cellular physiology and pathology .

Mode of Action

It is suggested that tyr-gly-gly, like other peptides, may interact with its targets through hydrogen bonding and hydrophobic interactions . For instance, a peptide with a similar structure, CdiA-CTEC536, inserts its C-terminal Gly-Tyr-Gly-Ile peptide tail into the active-site cleft of CysK to anchor the interaction .

Biochemical Pathways

Tyrosine, a component of tyr-gly-gly, is involved in various biochemical processes, including neurotransmission and eumelanin biosynthesis . The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .

Pharmacokinetics

They are usually absorbed in the small intestine, distributed throughout the body, metabolized mainly in the liver and kidneys, and excreted in urine .

Result of Action

It is known that peptides can have various effects at the molecular and cellular levels, such as modulating cell signaling, influencing gene expression, and interacting with cell membranes .

Action Environment

The action of Tyr-Gly-Gly, like other peptides, can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules . For instance, protein molecules, including peptides, can undergo changes, often irreversibly, called denaturation, under the influence of heat, organic solvents, salts, and so on .

Biochemische Analyse

Biochemical Properties

Tyr-gly-gly plays a significant role in biochemical reactions. It is involved in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues . The phenol functionality in the side chain of Tyr allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group . Tyr-gly-gly is also susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .

Cellular Effects

It is known that Tyr-gly-gly and similar peptides can have antioxidant capacity . They have been ascribed to the cooperative effect of a number of properties, including their ability to scavenge free radicals, to act as metal-ion chelator, oxygen quencher or hydrogen donor and to inhibit the lipid oxidation .

Molecular Mechanism

The molecular mechanism of Tyr-gly-gly is complex and involves interactions with various biomolecules. For instance, Tyr-gly-gly has been found to inhibit angiotensin I-converting enzyme (ACE), demonstrating excellent inhibitory activity against ACE . This inhibition is primarily influenced by electrostatic and van der Waals interactions, as well as nonpolar solvation energy, indicating strong binding ability .

Temporal Effects in Laboratory Settings

It is known that Tyr-gly-gly and similar peptides can have antioxidant capacity , which could potentially change over time depending on the stability and degradation of the peptide.

Dosage Effects in Animal Models

It is known that Tyr-gly-gly and similar peptides can have antioxidant capacity , which could potentially vary with different dosages.

Metabolic Pathways

Tyr-gly-gly is involved in the metabolic pathways of endogenous opioid peptides . It is produced by the cleavage of the Tyr-Gly bond at its own C-terminus, commonly in the sequence -Tyr-Xaa-Val-Gly-|-Gly, in the processing of the potyviral polyprotein .

Transport and Distribution

It is known that Tyr-gly-gly and similar peptides can have antioxidant capacity , which could potentially be transported and distributed within cells and tissues.

Subcellular Localization

It is known that Tyr-gly-gly and similar peptides can have antioxidant capacity , which could potentially be localized in specific compartments or organelles within the cell.

Vorbereitungsmethoden

IMREG-1 wird aus Leukozyten-Dialysaten gewonnen, die von gesunden Personen stammen. Die Herstellung erfolgt in einem zweistufigen Verfahren der Umkehrphasen-Hochleistungsflüssigkeitschromatographie (HPLC). Zunächst wird eine Subfraktion eines menschlichen Leukozytenextrakts durch Dialyse gegen eine 3500-Dalton-Membran hergestellt . Die IMREG-1-Zubereitung wird dann in einer 0,1%igen wässrigen Trifluoressigsäure-Lösung rekonstituiert und unter bestimmten Bedingungen chromatographiert .

Analyse Chemischer Reaktionen

IMREG-1 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Peptidkomponenten betreffen. Es ist bekannt, dass die Verbindung die verzögerte Überempfindlichkeitsreaktion auf Erinnerungsantigene verstärkt und die Produktion von Lymphokinen als Reaktion auf Antigen- oder Mitogen-Stimulation erhöht . Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören Zytokine wie Interleukin-2 und Gamma-Interferon .

Vergleich Mit ähnlichen Verbindungen

IMREG-1 ähnelt anderen immunmodulatorischen Verbindungen, die aus menschlichen Leukozyten-Dialysaten gewonnen werden, wie z. B. IMREG-2 . Beide Verbindungen verstärken die verzögerte Überempfindlichkeitsreaktion und erhöhen die Produktion von Lymphokinen . IMREG-1 ist einzigartig in seiner spezifischen Peptidzusammensetzung, die Tyrosylglycin und Tyrosylglycylglycin enthält, die für seine immunologische Aktivität verantwortlich sind . Weitere ähnliche Verbindungen sind Transferfaktoren, die ebenfalls Immunreaktionen modulieren, sich aber in ihrem Wirkmechanismus und ihrer Spezifität unterscheiden .

Eigenschaften

IUPAC Name |

2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIINQLBHPIQYHN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21778-69-8 | |

| Record name | Tyrosyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021778698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-TYROSYLGLYCYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS6B3J0V03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Tyr-Gly-Gly in the brain?

A1: Tyr-Gly-Gly originates from the enzymatic breakdown of enkephalins, specifically by the action of enkephalinase (EC 3.4.24.11). This enzyme cleaves enkephalins at the Gly3-Phe4 bond, releasing Tyr-Gly-Gly as a metabolite. []

Q2: How does the degradation of enkephalins into Tyr-Gly-Gly and other fragments relate to their function?

A3: The rapid degradation of enkephalins, including the formation of Tyr-Gly-Gly, is crucial for regulating their signaling activity. Enkephalins act as neurotransmitters and neuromodulators involved in pain perception, mood regulation, and other physiological processes. [] Their rapid turnover ensures precise control over their signaling duration and prevents overstimulation of opioid receptors.

Q3: What is the significance of using Tyr-Gly-Gly levels as an index of enkephalin release?

A4: Measuring Tyr-Gly-Gly levels can serve as an indirect but valuable indicator of enkephalin activity in vivo. As an extraneuronal metabolite, Tyr-Gly-Gly’s levels are less influenced by neuronal reuptake or intracellular degradation, making it a more stable marker compared to enkephalins themselves. [, ] Studies using techniques like microdialysis coupled with HPLC have demonstrated the utility of monitoring Tyr-Gly-Gly to understand enkephalin dynamics in response to various stimuli or pharmacological interventions.

Q4: What is the molecular formula and weight of Tyr-Gly-Gly?

A4: The molecular formula of Tyr-Gly-Gly is C13H17N3O6. Its molecular weight is 311.3 g/mol.

Q5: Does Tyr-Gly-Gly have any characteristic spectroscopic properties that can be used for its identification and quantification?

A6: As a peptide, Tyr-Gly-Gly can be detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) often coupled with electrochemical detection or mass spectrometry. [] Its tyrosine residue allows for UV detection at around 280 nm.

Q6: Have there been studies looking into the chemical stability of Tyr-Gly-Gly under different conditions?

A7: While specific stability data for Tyr-Gly-Gly may be limited, its susceptibility to enzymatic degradation by aminopeptidases in vivo is well-documented. [] Chemically, it is likely to exhibit similar stability characteristics as other small peptides, being prone to hydrolysis under extreme pH or temperature conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.